molecular formula C8H6BrFO B2677848 3-Bromo-2-fluoro-6-methylbenzaldehyde CAS No. 1518000-45-7

3-Bromo-2-fluoro-6-methylbenzaldehyde

Cat. No. B2677848
CAS RN: 1518000-45-7
M. Wt: 217.037
InChI Key: OASJMFLMYLFOES-UHFFFAOYSA-N
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Description

3-Bromo-2-fluoro-6-methylbenzaldehyde is a chemical compound with the molecular formula C8H6BrFO. It has a molecular weight of 217.04 . This compound is a solid in its physical form .


Synthesis Analysis

The synthesis of 3-Bromo-2-fluoro-6-methylbenzaldehyde involves the bromination of 2-methylbenzaldehyde. This reaction is carried out using bromine in the presence of a catalyst such as iron (III) bromide.


Molecular Structure Analysis

The InChI code for 3-Bromo-2-fluoro-6-methylbenzaldehyde is 1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

3-Bromo-2-fluoro-6-methylbenzaldehyde is a solid compound . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis Techniques and Applications

Research into the synthesis and applications of 3-Bromo-2-fluoro-6-methylbenzaldehyde and related compounds highlights the importance of halogenated benzaldehydes in various chemical synthesis processes. For example, substituted 2-bromobenzaldehydes have been synthesized using a palladium-catalyzed ortho-bromination, demonstrating the versatility of halogenated benzaldehydes in organic synthesis (Dubost et al., 2011). This technique underscores the utility of such compounds in constructing complex molecules.

Drug Discovery and Intermediate Synthesis

In drug discovery, compounds like 3-Bromo-2-fluoro-6-methylbenzaldehyde serve as key intermediates. A notable example is the telescoping process improvement for synthesizing a drug discovery intermediate, showcasing the compound's role in streamlining synthetic routes and enhancing yield and purity, critical for medicinal chemistry applications (Nishimura & Saitoh, 2016).

Material Science and Catalysis

Halogenated benzaldehydes also find applications in material science and catalysis. The synthesis of fluorinated chromones and chlorochromones from bromo-2-fluorobenzaldehyde, for instance, illustrates the compound's utility in creating materials with potential antimicrobial properties (Jagadhani, Kundalikar, & Karale, 2014). Additionally, the development of fluorinated microporous polyaminals highlights the role of such compounds in adsorbing gases like carbon dioxide, demonstrating their significance in environmental applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry and Sensor Technology

In analytical chemistry, the study of bromine substitution effects on the structure and reactivity of dimethoxybenzaldehydes provides insights into their nonlinear optical properties, crucial for developing new optical materials (Aguiar et al., 2022). Moreover, compounds derived from halogenated benzaldehydes have been explored as selective and sensitive fluorescent pH sensors, underscoring their potential in biological and chemical sensing applications (Saha et al., 2011).

properties

IUPAC Name

3-bromo-2-fluoro-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASJMFLMYLFOES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-fluoro-6-methylbenzaldehyde

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